![molecular formula C6H9N3O2 B120441 2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one CAS No. 156543-42-9](/img/structure/B120441.png)
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one, commonly known as ENPY, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ENPY is a versatile molecule that can be used in the synthesis of other compounds, as well as in biochemical and physiological studies.
Wirkmechanismus
ENPY has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. This inhibition leads to a reduction in oxidative stress, which has been linked to various diseases.
Biochemical and Physiological Effects:
ENPY has been shown to have various biochemical and physiological effects. Studies have shown that ENPY can reduce inflammation and oxidative stress in cells, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ENPY has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. However, ENPY has some limitations, such as its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
ENPY has potential applications in various fields, including medicinal chemistry, biochemistry, and physiology. Some of the future directions for research on ENPY include:
1. Developing new synthesis methods for ENPY and its derivatives.
2. Investigating the potential applications of ENPY in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
3. Studying the mechanism of action of ENPY in more detail to better understand its effects on cells and tissues.
4. Developing new methods for the delivery of ENPY to cells and tissues.
5. Investigating the potential applications of ENPY in agriculture and environmental science.
Conclusion:
ENPY is a versatile compound that has potential applications in various scientific fields. Its stable nature and easy synthesis make it an attractive molecule for research. The studies conducted on ENPY so far have shown promising results, and future research on this compound may lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
ENPY can be synthesized through a multistep process that involves the reaction of 2-methyl-5-nitro-1H-pyrazole with ethyl acetoacetate in the presence of a base. The resulting product is then treated with nitrous acid to yield ENPY.
Wissenschaftliche Forschungsanwendungen
ENPY has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of ENPY is in the synthesis of other compounds. ENPY can be used as a building block in the synthesis of various pyrazole derivatives, which have potential applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
156543-42-9 |
---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-4-nitroso-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-6(10)5(8-11)4(2)7-9/h7H,3H2,1-2H3 |
InChI-Schlüssel |
OFQBEIMNTZFBHB-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=C(N1)C)N=O |
Kanonische SMILES |
CCN1C(=O)C(=C(N1)C)N=O |
Synonyme |
1H-Pyrazol-5-ol, 1-ethyl-3-methyl-4-nitroso- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.